![molecular formula C15H13ClN2O3S B2920523 N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 329700-00-7](/img/structure/B2920523.png)
N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Description
N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known by its chemical formula C16H14ClN5O5 , is a synthetic organic compound. It belongs to the class of ureido oxamides and exhibits interesting structural features. The compound’s molecular weight is approximately 391.773 g/mol .
Scientific Research Applications
Synthesis of Poly (Oxyethylene) Modified Dextrans
This compound is utilized in the synthesis of poly (oxyethylene) modified dextrans . These dextrans are significant in biomedical research as they can be used to alter the pharmacokinetics of various drugs, potentially improving their efficacy and reducing side effects.
Preparation of Cleavable, Heterobifunctional Cross-Linkers
It serves as a precursor for creating cleavable, heterobifunctional cross-linkers . These cross-linkers are crucial in the study of reversible conjugation of amines to thiol-modified DNA, which is a technique widely used in genetic engineering and molecular biology.
Synthesis of Mixed, Activated Carbonates
The compound is involved in the synthesis of mixed, activated carbonates . These activated carbonates are essential intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Synthesis of Thiocarbonates
Similarly, it is used in the synthesis of thiocarbonates , which are valuable in the creation of various chemical products, including certain types of polymers and potentially as intermediates in pharmaceutical synthesis.
Synthesis of Activated Urethanes
Activated urethanes are another class of compounds that can be synthesized using this chemical . These urethanes have applications in the production of specialty plastics and coatings, as well as in the field of materials science.
Preparation of 4-Nitrophenyl Diazoacetate
The compound is also used in the preparation of 4-nitrophenyl diazoacetate , which is a reagent used in diazo transfer reactions. These reactions are important in synthetic chemistry for introducing diazo groups into organic molecules.
Photocatalytic Performance Enhancement
In the field of photocatalysis, derivatives of this compound have been used to enhance photocatalytic performance . This application is particularly relevant in the development of new materials for environmental remediation and energy conversion.
Versatile Coupling Reagent in Organic Synthesis
Lastly, it acts as a versatile coupling reagent in organic synthesis . This role is pivotal in the formation of carbamates and carbonates, which are fundamental building blocks in a wide range of synthetic organic reactions.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGYFDXAGGSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide |
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